

physical and chemical properties of 4-Tetradecylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Tetradecylaniline

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An In-depth Technical Guide to **4-Tetradecylaniline**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of **4-Tetradecylaniline** (CAS No. 91323-12-5), a molecule of significant interest in materials science and as a synthetic intermediate in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its characteristics, synthesis, and potential applications.

Introduction and Molecular Overview

4-Tetradecylaniline is an organic compound characterized by an aniline core substituted with a fourteen-carbon alkyl chain at the para (4) position. This amphiphilic structure, combining a hydrophilic aromatic amine head with a long, lipophilic aliphatic tail, imparts unique properties that make it a valuable building block. Its molecular formula is $C_{20}H_{35}N$.^{[1][2][3]} The long alkyl chain significantly influences its physical properties, such as solubility and melting point, and makes it a candidate for applications requiring molecular self-assembly, such as in the formation of liquid crystals or for modifying the surfaces of nanomaterials.^[4]

In the context of drug development, while not a therapeutic agent itself, **4-Tetradecylaniline** serves as a crucial lipophilic intermediate. The introduction of a long alkyl chain can enhance the ability of a potential drug molecule to cross cellular membranes or the blood-brain barrier, thereby modulating its pharmacokinetic profile.^[5]

Caption: Molecular Structure of **4-Tetradecylaniline**.

Physical Properties

The physical characteristics of **4-Tetradecylaniline** are dominated by its long hydrocarbon chain, resulting in a waxy, solid appearance at room temperature. Its properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	91323-12-5	[1][2][3]
Molecular Formula	C ₂₀ H ₃₅ N	[1][2][3]
Molecular Weight	289.50 g/mol	[1][3][6]
Appearance	Solid	[1]
Melting Point	46-49 °C	[1][2]
Boiling Point	408 °C at 760 mmHg	[2]
Density	0.897 g/cm ³	[2]
Flash Point	113 °C (closed cup)	[1]
Vapor Pressure	7.22 x 10 ⁻⁷ mmHg at 25°C	[2]
Solubility	Insoluble in water; soluble in organic solvents like toluene and ethanol.	[7][8]

Expert Insight: The low melting point relative to its high molecular weight is a direct consequence of the flexible tetradecyl chain, which disrupts efficient crystal packing compared to more rigid molecules. This property is advantageous for its use in creating low-melting liquid crystalline materials.[4]

Chemical Properties and Reactivity

The chemistry of **4-Tetradecylaniline** is defined by the reactivity of its two primary components: the aniline moiety and the alkyl chain.

- **Aniline Moiety:** The primary aromatic amine group (-NH_2) is a versatile functional handle. It is basic, though less so than aliphatic amines, and readily undergoes a variety of chemical transformations:
 - **N-Alkylation and N-Acylation:** The amine can be alkylated or acylated to form secondary or tertiary amines and amides, respectively. These reactions are fundamental for building more complex molecular architectures.[\[7\]](#)[\[9\]](#)
 - **Diazotization:** Reaction with nitrous acid (HNO_2) at low temperatures yields a diazonium salt, a highly valuable intermediate for introducing a wide range of functional groups (e.g., -OH , -CN , halogens) onto the aromatic ring via Sandmeyer-type reactions.
 - **Electrophilic Aromatic Substitution:** The -NH_2 group is a strong activating group, directing incoming electrophiles to the ortho positions.
- **Alkyl Chain:** The tetradecyl chain is chemically inert under most conditions, primarily influencing the molecule's physical properties (lipophilicity, sterics). Its presence makes **4-Tetradecylaniline** an effective surfactant or surface-modifying agent. For instance, it has been used in the functionalization of single-walled carbon nanotubes to improve their solubility and processability.[\[1\]](#)

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **4-Tetradecylaniline**. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** A proton NMR spectrum will show distinct signals corresponding to the aromatic, amine, and alkyl protons.
 - **Aromatic Protons:** Two doublets in the $\sim 6.5\text{-}7.5$ ppm range, characteristic of a 1,4-disubstituted benzene ring.
 - **Amine Protons:** A broad singlet (typically $\sim 3.5\text{-}4.5$ ppm, but can vary with solvent and concentration) corresponding to the two -NH_2 protons.

- Alkyl Protons: A triplet near 2.5 ppm for the $-\text{CH}_2-$ group directly attached to the aromatic ring, a large multiplet (the "methylene envelope") around 1.2-1.6 ppm for the twelve internal $-(\text{CH}_2)_{12}-$ groups, and a triplet around 0.9 ppm for the terminal methyl ($-\text{CH}_3$) group.
- ^{13}C NMR: The carbon spectrum will show signals for the four unique aromatic carbons (~ 115 -145 ppm) and multiple distinct signals for the fourteen carbons of the alkyl chain in the aliphatic region (~ 14 -36 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

- N-H Stretch: A characteristic pair of sharp-to-medium peaks around 3350 - 3450 cm^{-1} for the symmetric and asymmetric stretching of the primary amine.
- C-H Stretch: Strong absorptions just below 3000 cm^{-1} (2850 - 2960 cm^{-1}) from the numerous C-H bonds of the alkyl chain.
- C=C Stretch: Peaks in the 1500 - 1620 cm^{-1} region corresponding to the aromatic ring.
- C-N Stretch: An absorption in the 1250 - 1340 cm^{-1} range.

Mass Spectrometry (MS)

- Molecular Ion Peak: In an electron impact (EI) mass spectrum, the molecular ion (M^+) peak would be observed at an m/z of approximately 289.5.
- Fragmentation: Common fragmentation patterns would include loss of alkyl fragments and a prominent peak corresponding to the benzylic cleavage, yielding a stable aminobenzyl-type cation.

Synthesis and Characterization Protocols

An efficient synthesis of 4-alkylanilines is crucial for their application. A common and reliable method involves the reduction of the corresponding nitroalkane.

Protocol: Synthesis of 4-Tetradecylaniline from 1-Nitro-4-tetradecylbenzene

Causality: This two-step approach is often preferred over direct alkylation of aniline (which can lead to over-alkylation and poor regioselectivity). Nitration of tetradecylbenzene provides excellent para-selectivity due to the steric bulk of the alkyl group. The subsequent reduction of the nitro group to an amine is a high-yielding and clean transformation. Common reducing agents include catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$) or metal/acid combinations like SnCl_2 in ethanol or Fe in acetic acid.^[10]

Step-by-Step Methodology:

- **Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-nitro-4-tetradecylbenzene (1 equivalent).
- **Solvent Addition:** Add a suitable solvent, such as ethanol or ethyl acetate.
- **Reagent Addition:** Carefully add the reducing agent. For example, add stannous chloride (SnCl_2 , 3-4 equivalents) or create a slurry of iron powder (Fe, 5 equivalents) in acetic acid.
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature. If using a metal/acid system, filter off the metal salts. Neutralize the mixture carefully with a base (e.g., aqueous NaOH or NaHCO_3).
- **Extraction:** Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **4-Tetradecylaniline**.

Caption: General workflow for the synthesis and characterization of **4-Tetradecylaniline**.

Applications in Research and Development

4-Tetradecylaniline has been utilized in several specialized research areas and holds significant potential for drug development professionals.

Established Applications:

- **Liquid Crystals:** Serves as a precursor for N-(4-n-Alkylbenzylidene)-4'-n-alkylanilines, a class of compounds known to exhibit liquid crystalline phases at or near room temperature.[\[4\]](#)
- **Materials Science:** Used for the amidation and esterification of oxidized single-walled carbon nanotubes, enhancing their dispersibility in organic media.[\[1\]](#)
- **Analytical Chemistry:** Employed as a standard in the quantitative determination of trans fats in oils and margarine by FTIR spectroscopy.[\[1\]](#)[\[11\]](#)
- **Photochemistry:** Investigated as a quencher for the triplet state of n-alkyl 3-nitrophenyl ethers in photolysis studies.[\[1\]](#)[\[11\]](#)

Potential for Drug Development:

The true value of **4-Tetradecylaniline** for pharmaceutical scientists lies in its utility as a synthetic building block. The long alkyl chain is a powerful tool for modulating physicochemical properties.

- **Bioisosteric Replacement:** In medicinal chemistry, replacing smaller groups with a long alkyl chain can probe lipophilic pockets in target proteins or enhance membrane association. While aniline itself can have toxicity concerns, using **4-tetradecylaniline** to synthesize more complex, less toxic heterocyclic cores (e.g., quinolines, quinazolines) allows for the strategic incorporation of lipophilicity.[\[5\]](#)
- **Drug Delivery Systems:** The amphiphilic nature of derivatives made from **4-tetradecylaniline** could be exploited in the design of novel drug delivery vehicles, such as liposomes, micelles, or functionalized nanoparticles, to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).
- **Precursor for Bioactive Scaffolds:** It can serve as the starting point for synthesizing compounds with a tetrazole moiety, which is a well-known bioisostere for carboxylic acids,

often improving a molecule's metabolic stability and potency.[12][13]

Safety and Handling

4-Tetradecylaniline is classified as a skin and eye irritant and may cause respiratory irritation.
[1]

- Personal Protective Equipment (PPE): Always handle in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling the solid powder, a dust mask (e.g., N95) is recommended.[1]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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- To cite this document: BenchChem. [physical and chemical properties of 4-Tetradecylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295502#physical-and-chemical-properties-of-4-tetradecylaniline]

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